4-Bromo-3-fluoro-2-iodophenol
CAS No.:
Cat. No.: VC13818294
Molecular Formula: C6H3BrFIO
Molecular Weight: 316.89 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3BrFIO |
|---|---|
| Molecular Weight | 316.89 g/mol |
| IUPAC Name | 4-bromo-3-fluoro-2-iodophenol |
| Standard InChI | InChI=1S/C6H3BrFIO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H |
| Standard InChI Key | AWZDRXZXGAZORE-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1O)I)F)Br |
| Canonical SMILES | C1=CC(=C(C(=C1O)I)F)Br |
Introduction
4-Bromo-3-fluoro-2-iodophenol is an organic compound characterized by its unique structure, featuring a phenolic ring with three halogen substituents: bromine, fluorine, and iodine. This compound is of significant interest in various fields, including medicinal chemistry and materials science, due to its distinct chemical properties and potential biological activities.
Synthesis and Chemical Reactions
The synthesis of 4-bromo-3-fluoro-2-iodophenol involves multi-step reactions starting from simpler aromatic compounds. Common methods include the use of microwave-assisted techniques to optimize yield and purity. This compound can undergo various chemical reactions typical for halogenated phenols, such as nucleophilic substitution and oxidation reactions.
Synthesis Methods
| Method | Description |
|---|---|
| Microwave-Assisted Synthesis | Reduces reaction times while maintaining high yields. |
| Traditional Organic Synthesis | Involves multiple steps with specific conditions for temperature, solvent, and catalysts. |
Biological Activities and Applications
Research indicates that 4-bromo-3-fluoro-2-iodophenol exhibits potential biological activities, particularly in antimicrobial and anticancer contexts. The compound's unique structure and halogen substituents enhance its interaction with biological targets, influencing enzyme activity and cellular signaling pathways.
Potential Applications
| Field | Application |
|---|---|
| Medicinal Chemistry | Investigated for its potential in drug development due to its ability to interact with enzymes and receptors. |
| Materials Science | Utilized in the synthesis of advanced materials due to its unique electronic properties. |
| Pharmacology | Exhibits antimicrobial and anticancer properties, making it a candidate for further pharmacological studies. |
Comparison with Similar Compounds
4-Bromo-3-fluoro-2-iodophenol can be compared with other halogenated phenols based on their structural features and chemical properties. These comparisons highlight the importance of the substitution pattern on the phenolic ring in determining reactivity and biological activity.
Comparison Table
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Bromo-5-fluoro-2-iodophenol | C₆H₃BrFIO | Different substitution pattern affecting reactivity. |
| 4-Bromo-2-fluoro-3-iodophenol | C₆H₃BrFIO | Varying positions of halogens influencing properties. |
| 2-Bromo-4-fluoro-5-iodophenol | C₆H₃BrFIO | Unique reactivity due to position-specific effects. |
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